molecular formula C20H18N4O2S B3316988 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 955755-19-8

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B3316988
CAS No.: 955755-19-8
M. Wt: 378.4 g/mol
InChI Key: TZUNVNUHSNYQEQ-UHFFFAOYSA-N
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Indoline-1-carbonyl chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Thiazole Formation: The indoline-1-carbonyl chloride is then reacted with a thiazole derivative under basic conditions to form the thiazol-2-yl intermediate.

    Urea Formation: Finally, the thiazol-2-yl intermediate is reacted with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-6-8-15(9-7-13)21-19(26)23-20-22-16(12-27-20)18(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNVNUHSNYQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 5
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 6
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

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